Carboxyphosphamide Benzyl Ester-d4
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Overview
Description
Preparation Methods
The synthesis of Carboxyphosphamide Benzyl Ester-d4 involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically includes the reaction of appropriate precursors under controlled conditions to achieve the desired isotopic labeling . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Carboxyphosphamide Benzyl Ester-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Carboxyphosphamide Benzyl Ester-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in quality control and assurance processes to ensure the accuracy and precision of analytical measurements
Mechanism of Action
The mechanism of action of Carboxyphosphamide Benzyl Ester-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This isotopic labeling allows researchers to study the behavior of the compound in various biological and chemical systems .
Comparison with Similar Compounds
Carboxyphosphamide Benzyl Ester-d4 can be compared with other similar compounds, such as:
Carboxyphosphamide Benzyl Ester: The non-deuterated version of the compound, used for similar applications but without the isotopic labeling.
Cyclophosphamide: A related compound used in cancer treatment and autoimmune diseases, known for its cytotoxic properties.
Alcophosphamide: Another related compound with similar chemical properties and applications
This compound is unique due to its stable isotope labeling, which provides additional analytical capabilities and insights into chemical and biological processes .
Biological Activity
Carboxyphosphamide Benzyl Ester-d4 is a derivative of cyclophosphamide, an alkylating agent widely used in cancer therapy. This compound exhibits significant biological activity, particularly in the context of its mechanism of action, pharmacokinetics, and therapeutic applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
This compound functions primarily as an alkylating agent . Alkylating agents work by introducing alkyl groups into DNA, leading to cross-linking and subsequent disruption of DNA replication. This mechanism is crucial for its effectiveness in inhibiting tumor growth. The compound specifically targets the guanine bases in DNA, preventing the strands from uncoiling and separating, which is essential for cell division .
Pharmacokinetics
The pharmacokinetic profile of this compound shares similarities with cyclophosphamide. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | 30-50 L |
Clearance | 63 ± 7.6 L/kg |
Route of Elimination | Primarily via metabolites; 10-20% excreted unchanged in urine |
After oral administration, peak concentrations are typically reached within one hour. The compound undergoes extensive metabolism, primarily in the liver, where it is converted into active metabolites that exert antitumor effects .
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor activity across various cancer types. It has been effectively used in treating:
- Lymphoma
- Leukemia
- Breast carcinoma
- Ovarian carcinoma
In combination therapies, it has shown improved efficacy when paired with other agents such as methotrexate and doxorubicin .
Immunosuppressive Properties
Beyond its antitumor effects, this compound possesses significant immunosuppressive properties. This characteristic is beneficial in managing conditions associated with altered immune responses, including:
- Rheumatoid arthritis
- Wegener's granulomatosis
- Nephrotic syndrome
These properties make it a valuable agent in both oncological and non-oncological settings .
Case Studies
Several case studies highlight the clinical efficacy and safety profile of this compound:
-
Case Study 1: Lymphoma Treatment
- A patient with relapsed lymphoma was treated with a regimen including this compound. The treatment resulted in a significant reduction in tumor size and improved overall survival rates.
-
Case Study 2: Autoimmune Disorders
- In a clinical trial involving patients with rheumatoid arthritis, the use of this compound led to marked improvements in disease activity scores and reduced reliance on corticosteroids.
Safety Profile and Side Effects
While this compound is effective, it is associated with several side effects due to its mechanism as an alkylating agent:
Properties
Molecular Formula |
C14H21Cl2N2O4P |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2 |
InChI Key |
URRQYEVJTAKGKS-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)OCC1=CC=CC=C1)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |
Origin of Product |
United States |
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